molecular formula C24H26N2O3S B4957145 2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE

2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE

Cat. No.: B4957145
M. Wt: 422.5 g/mol
InChI Key: CRRRDHPZJYOLCB-UHFFFAOYSA-N
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Description

2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE is an organic compound with a complex structure that includes a benzenesulfonamide group and a phenylethylacetamide group

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-19-10-9-15-23(20(19)2)26(30(28,29)22-13-7-4-8-14-22)18-24(27)25-17-16-21-11-5-3-6-12-21/h3-15H,16-18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRRDHPZJYOLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2,3-dimethylphenylamine with benzenesulfonyl chloride to form the benzenesulfonamide intermediate. This intermediate is then reacted with 2-phenylethylamine and acetic anhydride under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to a sulfonic acid derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products:

    Oxidation: Products may include sulfonic acids and ketones.

    Reduction: Products may include amines and alcohols.

    Substitution: Products may include halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the phenylethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

    N-(2,4-DIMETHYLPHENYL)ACETAMIDE: Similar structure but lacks the benzenesulfonamide group.

    N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDE: Similar structure but lacks the phenylethylacetamide group.

Uniqueness: 2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE is unique due to the presence of both the benzenesulfonamide and phenylethylacetamide groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to similar compounds .

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